Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl-
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Overview
Description
Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a propanamide group attached to a benzo[b]thiophene moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl- typically involves the condensation reaction between benzo[b]thiophene-4-ol and 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the benzo[b]thiophene moiety.
Benzo[b]thiophene: A heterocyclic compound that forms the core structure of the target compound.
Uniqueness
Propanamide, 2-(benzo[b]thien-4-yloxy)-2-methyl- is unique due to the combination of the propanamide group and the benzo[b]thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62100-45-2 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yloxy)-2-methylpropanamide |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,11(13)14)15-9-4-3-5-10-8(9)6-7-16-10/h3-7H,1-2H3,(H2,13,14) |
InChI Key |
UHELVTMGZJYXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)OC1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
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